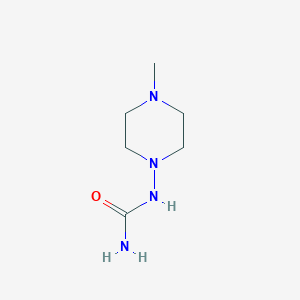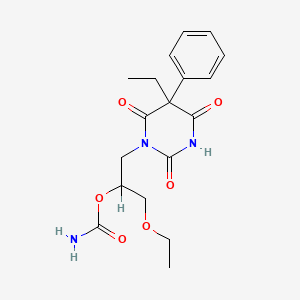
Barbituric acid, 1-(3-ethoxy-2-hydroxypropyl)-5-ethyl-5-phenyl-, carbamate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barbituric acid, 1-(3-ethoxy-2-hydroxypropyl)-5-ethyl-5-phenyl-, carbamate (ester) is a complex organic compound that belongs to the class of barbiturates. Barbiturates are known for their sedative and hypnotic properties, and they have been widely used in medicine for their central nervous system depressant effects. This particular compound is characterized by its unique chemical structure, which includes a barbituric acid core with various functional groups attached.
Vorbereitungsmethoden
The synthesis of barbituric acid, 1-(3-ethoxy-2-hydroxypropyl)-5-ethyl-5-phenyl-, carbamate (ester) involves multiple steps. The general synthetic route includes the following steps:
Formation of Barbituric Acid Core: The synthesis begins with the formation of the barbituric acid core, which is typically achieved through the condensation of urea and malonic acid derivatives under acidic conditions.
Functional Group Addition: The next step involves the introduction of the ethoxy and hydroxypropyl groups. This is usually done through nucleophilic substitution reactions, where appropriate reagents are used to introduce these groups onto the barbituric acid core.
Carbamate Formation: The final step involves the formation of the carbamate ester. This is typically achieved by reacting the intermediate compound with an appropriate carbamoyl chloride under basic conditions.
Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.
Analyse Chemischer Reaktionen
Barbituric acid, 1-(3-ethoxy-2-hydroxypropyl)-5-ethyl-5-phenyl-, carbamate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and hydroxypropyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl groups of the barbituric acid core. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles such as amines or thiols can replace the ethoxy group.
Hydrolysis: The carbamate ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding alcohol and carbamic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group may yield an aldehyde or carboxylic acid, while reduction of the carbonyl groups may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Barbituric acid, 1-(3-ethoxy-2-hydroxypropyl)-5-ethyl-5-phenyl-, carbamate (ester) has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with potential pharmaceutical applications.
Biology: In biological research, the compound is used to study the effects of barbiturates on the central nervous system and their interactions with various receptors.
Medicine: The compound has potential therapeutic applications as a sedative and hypnotic agent. It is also being investigated for its potential use in the treatment of certain neurological disorders.
Industry: In the industrial sector, the compound is used in the synthesis of various polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of barbituric acid, 1-(3-ethoxy-2-hydroxypropyl)-5-ethyl-5-phenyl-, carbamate (ester) involves its interaction with the central nervous system. The compound acts as a central nervous system depressant by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability. The compound’s sedative and hypnotic effects are primarily due to this mechanism.
Vergleich Mit ähnlichen Verbindungen
Barbituric acid, 1-(3-ethoxy-2-hydroxypropyl)-5-ethyl-5-phenyl-, carbamate (ester) can be compared with other barbiturates such as phenobarbital, pentobarbital, and secobarbital. While all these compounds share a common barbituric acid core, they differ in their functional groups and pharmacological properties. For example:
Phenobarbital: Known for its long-acting sedative effects and is commonly used in the treatment of epilepsy.
Pentobarbital: Has a shorter duration of action and is used as a sedative and anesthetic agent.
Secobarbital: Known for its rapid onset of action and is used as a short-term sedative and hypnotic agent.
Eigenschaften
CAS-Nummer |
64038-08-0 |
|---|---|
Molekularformel |
C18H23N3O6 |
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
[1-ethoxy-3-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)propan-2-yl] carbamate |
InChI |
InChI=1S/C18H23N3O6/c1-3-18(12-8-6-5-7-9-12)14(22)20-17(25)21(15(18)23)10-13(11-26-4-2)27-16(19)24/h5-9,13H,3-4,10-11H2,1-2H3,(H2,19,24)(H,20,22,25) |
InChI-Schlüssel |
UNPWLFIDFLLMKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)NC(=O)N(C1=O)CC(COCC)OC(=O)N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


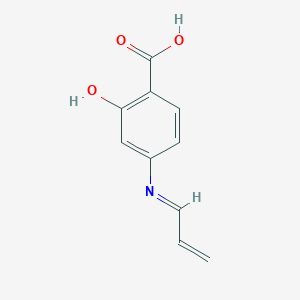
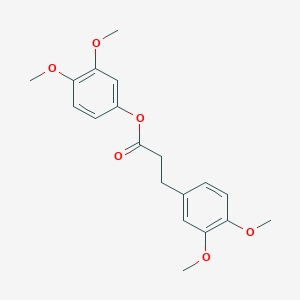
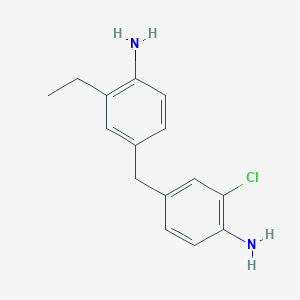

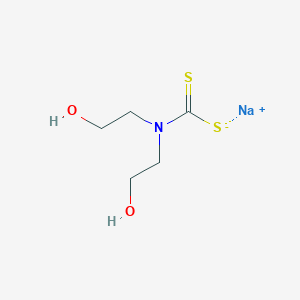
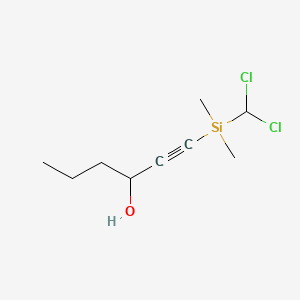

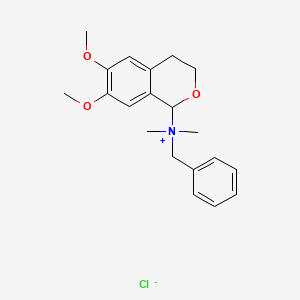

![2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13786163.png)
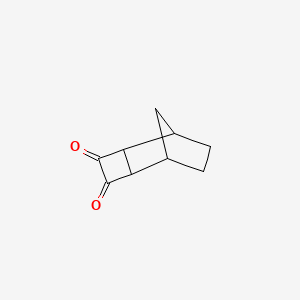
![1-[4-[2-(2-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13786210.png)
